molecular formula C8H7ClO3 B1367298 3-Chloro-5-methoxybenzoic acid CAS No. 82477-67-6

3-Chloro-5-methoxybenzoic acid

Cat. No. B1367298
Key on ui cas rn: 82477-67-6
M. Wt: 186.59 g/mol
InChI Key: RRVHCVOVXPMKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08148572B2

Procedure details

Sodium methoxide (25% wt., 7 ml) was added to a stirred solution of 3,5-dichlorobenzoic acid (2 g) in DMPU (10 ml) and heated at 170° C. for 5 days. The reaction was poured onto 1M HCl (50 ml). The resulting solid formed was filtered and washed with water, then dried in vacuo to give the subtitle compound (0.8 g).
Name
Sodium methoxide
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[Cl:4][C:5]1[CH:6]=[C:7]([CH:11]=[C:12](Cl)[CH:13]=1)[C:8]([OH:10])=[O:9].Cl>CN1C(=O)N(C)CCC1>[Cl:4][C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([O:2][CH3:1])[CH:13]=1)[C:8]([OH:10])=[O:9] |f:0.1|

Inputs

Step One
Name
Sodium methoxide
Quantity
7 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=C(C1)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CN1CCCN(C1=O)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting solid formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C=C(C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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